molecular formula C11H18F2N2O2 B13030514 tert-Butyl 3,3-difluorohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate

tert-Butyl 3,3-difluorohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate

Cat. No.: B13030514
M. Wt: 248.27 g/mol
InChI Key: QZDWTONGTBMFBO-UHFFFAOYSA-N
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Description

tert-Butyl3,3-difluorohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate is a complex organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl3,3-difluorohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the Paal-Knorr pyrrole synthesis is a well-known method for preparing pyrrole derivatives. This method involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride, yielding N-substituted pyrroles under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl3,3-difluorohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The difluoro and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorohexahydropyrrolo[3,2-b]pyrrole oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

tert-Butyl3,3-difluorohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl3,3-difluorohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate involves its interaction with molecular targets and pathways. The compound’s structure allows it to interact with specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl3,3-difluorohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate is unique due to its specific substituents (tert-butyl and difluoro groups), which impart distinct chemical properties and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial fields.

Properties

Molecular Formula

C11H18F2N2O2

Molecular Weight

248.27 g/mol

IUPAC Name

tert-butyl 6,6-difluoro-1,2,3,3a,5,6a-hexahydropyrrolo[3,2-b]pyrrole-4-carboxylate

InChI

InChI=1S/C11H18F2N2O2/c1-10(2,3)17-9(16)15-6-11(12,13)8-7(15)4-5-14-8/h7-8,14H,4-6H2,1-3H3

InChI Key

QZDWTONGTBMFBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2C1CCN2)(F)F

Origin of Product

United States

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